1,6-Diaminophenazine
Overview
Description
1,6-Diaminophenazine, also known as 1,6-Phenazinediamine, is a chemical compound with the molecular formula C12H10N4 . It has an average mass of 210.235 Da and a monoisotopic mass of 210.090546 Da . It is also known by other names such as Phenazine-1,6-diamine .
Molecular Structure Analysis
The molecular structure of 1,6-Diaminophenazine consists of a phenazine core, which is a tricyclic aromatic compound containing two benzene rings fused to a central pyrazine ring . The 1,6-Diaminophenazine molecule has two amino (-NH2) groups attached to the 1 and 6 positions of the phenazine core .Physical And Chemical Properties Analysis
1,6-Diaminophenazine has a density of 1.4±0.1 g/cm3, a boiling point of 508.6±30.0 °C at 760 mmHg, and a flash point of 294.0±11.8 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors . Its molar refractivity is 66.6±0.3 cm3, and it has a polar surface area of 78 Å2 .Scientific Research Applications
Synthesis and Chemical Properties
1,6-Diaminophenazine has been explored for its chemical synthesis and properties. A study by Alonso et al. (2005) focused on synthesizing phenazine derivatives, including substituted 1,6-diaminophenazines, through palladium-mediated amination and acylation processes. These compounds were investigated for their structural properties, with some showing planar chiral characteristics (Alonso et al., 2005).
Fluorescent Probes and Imaging
1,6-Diaminophenazine has been utilized in the development of fluorescent probes. Udhayakumari et al. (2014) described the use of 2,3-diaminophenazine as a component in fluorescent probes for detecting copper (II) ions in aqueous solutions and biological systems. This application demonstrates its potential in environmental monitoring and biological imaging (Udhayakumari et al., 2014).
Antiproliferative Activity in Cancer Research
Research by Mahran et al. (2015) explored the use of 2,3-diaminophenazine derivatives in cancer treatment. These compounds were tested for their antiproliferative activity against human lung carcinoma and colorectal cancer cell lines. Some of these derivatives showed activity comparable to the standard drug Cisplatin, highlighting their potential in cancer therapy (Mahran et al., 2015).
Chemosensory Applications
The use of 1,6-Diaminophenazine in chemosensory applications has been demonstrated by Yong et al. (2018). They developed an efficient chemosensor based on 2,3-diaminophenazine hydrochloride for selective detection of cyanide in water and plant seeds. This sensor showed remarkable response and detection limits, underlining its usefulness in environmental monitoring (Yong et al., 2018).
Electrochemical Studies
Kishioka (2013) investigated the redox properties of 2,3-diaminophenazine in various solutions, highlighting its potential in electrochemical applications. The study provided insights into the behavior of poly(2,3-diaminophenazine) deposited on electrode surfaces (Kishioka, 2013).
properties
IUPAC Name |
phenazine-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTKBFVVAFESPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168030 | |
Record name | 1,6-Phenazinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16582-03-9 | |
Record name | 1,6-Diaminophenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16582-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Phenazinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016582039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Phenazinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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